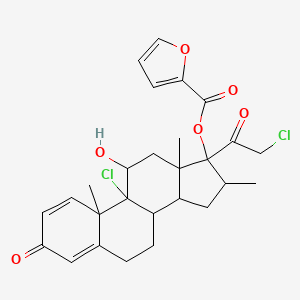
9,21-Dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mometasone furoate is a synthetic corticosteroid with potent anti-inflammatory, antipruritic, and vasoconstrictive properties. It is widely used in the treatment of various inflammatory conditions such as asthma, allergic rhinitis, nasal congestion, nasal polyps, dermatitis, and pruritus . Mometasone furoate is available in several formulations, including dry powder inhalers, nasal sprays, and topical ointments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mometasone furoate involves the esterification of the 17-hydroxy group of mometasone without prior protection of the 11-hydroxy group . The starting materials for the synthesis include 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-1,4-pregnadien-3,20-dione or 21-chloro-17α-hydroxy-16α-methyl-1,4,9(11)-pregnatriene-3,20-dione . The reaction conditions typically involve the use of anhydrous solvents and catalysts to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of mometasone furoate is carried out on a large scale using optimized synthetic routes to ensure high yield and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for the quantitation of impurities and validation of the final product .
Chemical Reactions Analysis
Types of Reactions: Mometasone furoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis and modification of the compound to enhance its therapeutic properties.
Common Reagents and Conditions: Common reagents used in the reactions involving mometasone furoate include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products Formed: The major products formed from the reactions involving mometasone furoate include its various derivatives and impurities. For instance, the formation of 21′-chloro- (16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate is one of the known impurities .
Scientific Research Applications
Mometasone furoate has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In medicine, it is used to treat inflammatory skin disorders such as atopic dermatitis, eczema, and psoriasis . It is also employed in the treatment of ocular inflammation and uveitis . In chemistry, mometasone furoate is used as a model compound for studying the synthesis and characterization of corticosteroids . In industry, it is utilized in the development of new pharmaceutical formulations and vehiculation systems for enhanced drug delivery .
Mechanism of Action
Mometasone furoate exerts its effects by binding to glucocorticoid receptors in the cytosol of cells . This binding inhibits the release of inflammatory mediators such as histamine, leukotrienes, and cytokines . The compound also inhibits the activity of mast cells, eosinophils, basophils, and lymphocytes, thereby reducing inflammation and immune responses .
Comparison with Similar Compounds
Mometasone furoate is often compared with other corticosteroids such as fluticasone propionate and dexamethasone. While all three compounds are potent anti-inflammatory agents, mometasone furoate has a higher glucocorticoid receptor binding affinity compared to dexamethasone . Additionally, mometasone furoate is less specific for the glucocorticoid receptor than fluticasone propionate, showing significant activity at other nuclear steroid receptors . This makes mometasone furoate a unique corticosteroid with distinct pharmacological properties.
List of Similar Compounds:- Fluticasone propionate
- Dexamethasone
- Beclomethasone
- Budesonide
Properties
IUPAC Name |
[9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFMFGQZHJDGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861064 |
Source


|
| Record name | 9,21-Dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














